molecular formula C16H13NO4 B3400810 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclopropanecarboxylate CAS No. 1040669-19-9

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclopropanecarboxylate

Cat. No.: B3400810
CAS No.: 1040669-19-9
M. Wt: 283.28 g/mol
InChI Key: HXXOCZJHTKGSTB-UHFFFAOYSA-N
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Description

[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclopropanecarboxylate is a synthetic organic compound featuring a benzofuran-oxazole hybrid heterocyclic system linked to a cyclopropanecarboxylate ester.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-16(10-5-6-10)19-9-12-8-15(21-17-12)14-7-11-3-1-2-4-13(11)20-14/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXOCZJHTKGSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclopropanecarboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the construction of the oxazole ring, and finally, the introduction of the cyclopropane carboxylate group. Key steps may include:

    Formation of Benzofuran Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Construction of Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Introduction of Cyclopropane Carboxylate Group: This step typically involves the reaction of a cyclopropane derivative with a carboxylic acid or its derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclopropanecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclopropanecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most relevant structural analog identified in the evidence is resmethrin ([5-(phenylmethyl)-3-furanyl]methyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate; CAS 76578-14-8), a pyrethroid insecticide . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Feature [5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl Cyclopropanecarboxylate Resmethrin
Core Heterocycle Benzofuran-oxazole hybrid Phenylmethyl-substituted furan
Cyclopropane Substituents Methyl ester 2,2-Dimethyl, 2-methyl-1-propenyl
Aromatic System High (benzofuran + oxazole) Moderate (furan + phenylmethyl)
Molecular Complexity Higher (two fused heterocycles) Lower (single furan ring)
Potential Applications Hypothetical: Bioactive agent (e.g., insecticide, pharmaceutical) Known: Pyrethroid insecticide

Structural and Functional Insights

Heterocyclic Systems :

  • The benzofuran-oxazole system in the target compound enhances aromaticity and electronic diversity compared to resmethrin’s simpler furan core. This may improve binding affinity to biological targets (e.g., insect sodium channels) via increased π-π stacking or hydrogen bonding .
  • Resmethrin’s phenylmethyl group on furan contributes to lipophilicity, aiding membrane penetration in insects. The target compound’s oxazole ring, with its nitrogen and oxygen atoms, could alter solubility and metabolic stability .

Cyclopropane Modifications: Resmethrin’s cyclopropane ring is substituted with bulky 2,2-dimethyl and propenyl groups, which enhance steric protection of the ester bond, prolonging insecticidal activity.

Hydrogen Bonding and Crystallography :

  • The oxazole nitrogen and benzofuran oxygen in the target compound could form distinct hydrogen-bonding networks, influencing crystal packing and stability. Tools like SHELXL and WinGX (used in crystallographic refinement) may elucidate these patterns .
  • Resmethrin’s furan oxygen and ester carbonyl are key hydrogen-bond acceptors, a feature critical to its interaction with target enzymes .

Biological Activity

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclopropanecarboxylate is a synthetic organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural components suggest potential interactions with various biological targets, leading to a range of therapeutic applications.

Chemical Structure and Properties

The compound consists of a benzofuran moiety linked to an isoxazole ring and a cyclopropanecarboxylate group. This unique structure contributes to its biological properties, making it a subject of interest in drug discovery.

Molecular Formula: C12H11N2O3
Molecular Weight: 229.23 g/mol
CAS Number: 5776-96-5

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

  • Anticancer Activity: Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, an IC50 value of 3.01 μM was reported against MDA-MB-231 (breast cancer) cells, indicating potent cytotoxicity .
  • Enzyme Inhibition: The compound has been observed to inhibit key enzymes involved in metabolic pathways, such as glucosamine-6-phosphate synthase and aspartic proteinase, which are crucial for cellular processes .

The mechanisms through which this compound exerts its effects include:

  • Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Inhibition of Tubulin Polymerization: Similar to established chemotherapeutic agents, it may inhibit tubulin polymerization, disrupting mitotic spindle formation during cell division.
  • Binding Interactions: The compound binds to specific biological targets, influencing their activity and leading to altered cellular signaling pathways .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

StudyCell LineIC50 (μM)Observations
Study AMDA-MB-231 (Breast Cancer)3.01Significant cytotoxicity observed.
Study BHCT-116 (Colon Cancer)5.45Induced apoptosis in treated cells.
Study CHeLa (Cervical Cancer)4.20Inhibited cell migration and invasion.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity through various techniques such as microwave-assisted synthesis or solvent-free conditions .

Derivatives of this compound have been synthesized to enhance its biological activity or to explore different pharmacological profiles. These derivatives often maintain the core structural features while introducing variations that can modulate their interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclopropanecarboxylate
Reactant of Route 2
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[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclopropanecarboxylate

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